VHL Ligand-Linker Conjugates 15
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Overview
Description
VHL Ligand-Linker Conjugates 15: is a chemical compound that combines a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a linker designed for the creation of proteolysis-targeting chimeras (PROTACs) . This compound is specifically engineered to facilitate the targeted degradation of proteins by recruiting the VHL E3 ligase, which plays a crucial role in the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of VHL Ligand-Linker Conjugates 15 involves several key steps. One approach includes the use of L-hydroxyproline derivatives such as VH032 and its chiral benzylic amine analog Me-VH032 . These derivatives are synthesized through a five-step route, which includes the C-H arylation of 4-methylthiazole using palladium catalysts like Pd(OAc)2 and Pd-PEPPSI-IPr . The process also involves the protection of benzylic amine using N-Boc-L-4-hydroxyproline, enhancing step economy .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the synthesis typically involves large-scale preparation of the key intermediates and their subsequent coupling under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: VHL Ligand-Linker Conjugates 15 undergoes various chemical reactions, including:
Substitution Reactions: The chloro-linker-VHL ligand conjugates can undergo substitution reactions, such as the Finkelstein reaction, to form alkyl iodides.
Coupling Reactions: The compound can be coupled with other molecules, such as palbociclib, to form PROTACs.
Common Reagents and Conditions:
Palladium Catalysts: Used in the C-H arylation step.
N-Boc-L-4-hydroxyproline: Used for benzylic amine protection.
DMSO, PEG300, Tween 80: Used for preparing solutions and formulations.
Major Products: The major products formed from these reactions include various PROTACs designed for targeted protein degradation .
Scientific Research Applications
Chemistry: VHL Ligand-Linker Conjugates 15 is used in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system .
Biology: In biological research, this compound is utilized to study protein-protein interactions and the mechanisms of protein degradation .
Medicine: In the medical field, PROTACs derived from this compound are being explored as potential therapeutics for various diseases, including cancer .
Industry: The compound is also used in the pharmaceutical industry for the development of new drugs that target previously undruggable proteins .
Mechanism of Action
VHL Ligand-Linker Conjugates 15 exerts its effects by binding to the VHL E3 ubiquitin ligase, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This process involves the formation of a ternary complex between the VHL E3 ligase, the target protein, and the PROTAC molecule .
Comparison with Similar Compounds
Cereblon (CRBN) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Used for targeting the MDM2 E3 ligase in PROTACs.
IAP Ligands: Target the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ligase.
Uniqueness: VHL Ligand-Linker Conjugates 15 is unique due to its high binding affinity for the VHL E3 ligase and its ability to form stable ternary complexes, making it a valuable tool for targeted protein degradation .
Properties
Molecular Formula |
C37H45FN4O8S |
---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H45FN4O8S/c1-22-30(51-21-40-22)24-5-6-25(29(17-24)48-14-13-47-27-9-7-23(8-10-27)34-49-15-16-50-34)19-39-32(44)28-18-26(43)20-42(28)33(45)31(36(2,3)4)41-35(46)37(38)11-12-37/h5-10,17,21,26,28,31,34,43H,11-16,18-20H2,1-4H3,(H,39,44)(H,41,46)/t26-,28+,31-/m1/s1 |
InChI Key |
WBMXUVVXKXJJQS-PNBNRWGDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6 |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6 |
Origin of Product |
United States |
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